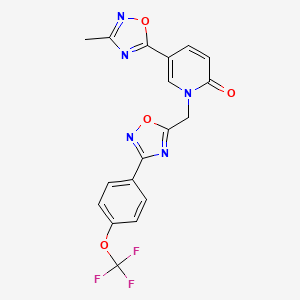

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H12F3N5O4 and its molecular weight is 419.32. The purity is usually 95%.

BenchChem offers high-quality 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron-Transporting and Exciton-Blocking Material for OLEDs

One significant application of oxadiazole derivatives is in the field of organic light-emitting diodes (OLEDs). Research has shown that m-terphenyl oxadiazole derivatives can serve as excellent electron transporters and hole/exciton blockers for blue, green, and red phosphorescent OLEDs. These materials help in achieving reduced driving voltages, high efficiency, and minimal efficiency roll-off across basic color devices, which is crucial for developing more energy-efficient and high-performance OLED displays and lighting technologies (Shih et al., 2015).

Polymer Complexes with Metal Salts

Oxadiazole compounds have also been explored for creating one-dimensional polymer chains through coordination with metal salts like ZnCl2. These structures exhibit helical chains and stack together via π-π and C-H···π interactions, which could be useful in developing novel materials for catalysis, sensors, or molecular electronics (Hou et al., 2013).

Apoptosis Inducers and Anticancer Agents

In biomedical research, certain oxadiazole derivatives have been identified as potent apoptosis inducers and potential anticancer agents. For example, specific compounds have shown activity against breast and colorectal cancer cell lines, with the capability to arrest cells in the G(1) phase followed by induction of apoptosis. Identifying molecular targets like TIP47, an IGF II receptor binding protein, showcases the therapeutic potential of oxadiazole derivatives in cancer treatment (Zhang et al., 2005).

Photoluminescent Properties for Sensing and Imaging

Oxadiazole compounds have been synthesized and investigated for their photoluminescent properties, particularly in the development of novel dinuclear Eu^3+ complexes. These studies reveal that specific ligands can significantly enhance the emission intensity of Eu^3+ ions, suggesting applications in photoluminescent materials for sensing, imaging, and optical devices (Zhen-jun, 2011).

Antimicrobial and Antitubercular Activities

Research has also been conducted on the antimicrobial and antitubercular activities of oxadiazole derivatives. Some studies have identified compounds with promising activity against tuberculosis and various bacterial strains, highlighting the potential for developing new antimicrobial agents based on the oxadiazole structure (El-Azab et al., 2018).

properties

IUPAC Name |

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N5O4/c1-10-22-17(30-24-10)12-4-7-15(27)26(8-12)9-14-23-16(25-29-14)11-2-5-13(6-3-11)28-18(19,20)21/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMDMWYBNWVLQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyanophenyl)-4-[2-[(4-cyanophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2697251.png)

![6-[4-(2-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697258.png)

![N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2697260.png)

![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2697261.png)

![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2697265.png)

![(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid](/img/structure/B2697267.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2697269.png)

![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2697270.png)